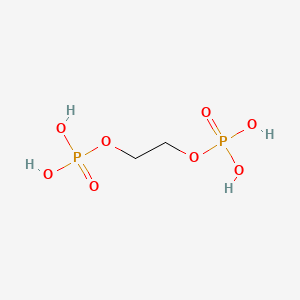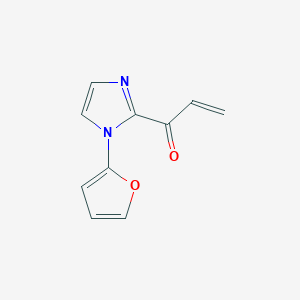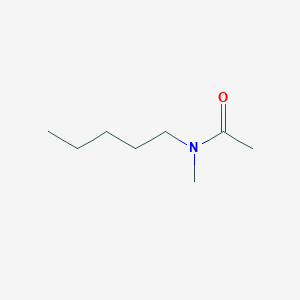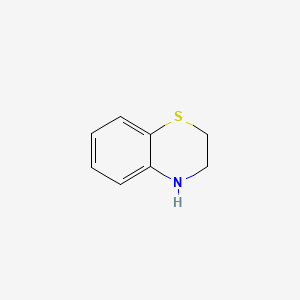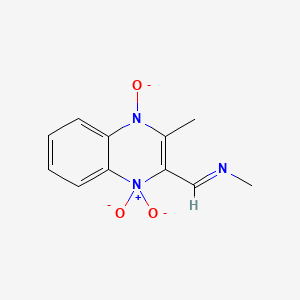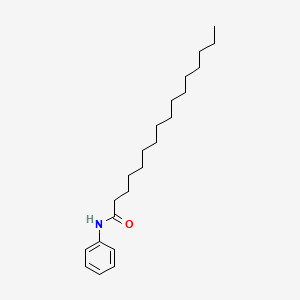
Palmitanilide
Descripción general
Descripción
Synthesis Analysis
The synthesis of Palmitanilide can be achieved through the enzymatic amidation of triacylglycerol with aniline, utilizing lipase-catalyzed reactions. A study by Kuan‐Miao Liu and Kuan-Ju Liu (2016) detailed the enzymatic synthesis process, which involves optimizing process parameters such as reaction temperature, substrate molar ratio, and enzyme amount to achieve the highest yield. The highest yield of Palmitanilide (88.9%) was obtained at 40°C with an enzyme concentration of 1.4% after 24 hours of reaction. The kinetics of this reaction follows the Michaelis-Menten equation with a Ping-Pong Bi-Bi mechanism, showing competitive inhibition by both substrates (Liu & Liu, 2016).
Molecular Structure Analysis
The molecular structure of Palmitanilide has been studied through various analytical methods, including mass spectrometry, UV, FTIR, and NMR spectroscopy. A research by J. Asegbeloyin et al. (2018) on N,N-diethyl-N'-palmitoylthiourea, a related compound, revealed the molecular structure characterized by single X-ray crystallography. The study provided insights into the molecular interactions within the compound, highlighting the presence of intermolecular hydrogen bonds and non-covalent interactions that stabilize its crystal structure (Asegbeloyin et al., 2018).
Chemical Reactions and Properties
Palmitanilide's chemical reactions primarily involve its functional groups, which participate in various organic reactions. The compound exhibits potent antimicrobial activity towards Bacillus cereus, demonstrating its chemical reactivity and potential as an antimicrobial agent. The mechanism underlying its antimicrobial activity may be attributed to its molecular structure and the presence of the fatty acid amide group (Liu & Liu, 2016).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Industrial Applications
Palmitanilide has been studied for its enzymatic synthesis, which is significant due to its wide range of industrial applications. The research by Kuan‐Miao Liu & Kuan-Ju Liu (2016) focused on lipase-catalyzed synthesis of palmitanilide using Mucor miehei lipase Lipozyme IM20. This process is relevant in industries like detergents, shampoos, cosmetics, and surfactant formulations. The study achieved a high yield of palmitanilide (88.9%) and also explored the kinetic model of this enzymatic reaction.
Antimicrobial Activity
The same study by Kuan‐Miao Liu & Kuan-Ju Liu (2016) also highlighted the antimicrobial properties of palmitanilide. This fatty acid amide exhibited potent antimicrobial activity, particularly against Bacillus cereus. This finding suggests potential applications of palmitanilide in the development of antimicrobial agents or preservatives in various products.
Safety And Hazards
Propiedades
IUPAC Name |
N-phenylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJCACPSJGPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218467 | |
| Record name | Hexadecanamide, N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitanilide | |
CAS RN |
6832-98-0 | |
| Record name | Hexadecanamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanamide, N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-octyl-furo[2,3-d]pyrimidin-2-one](/img/structure/B1219579.png)
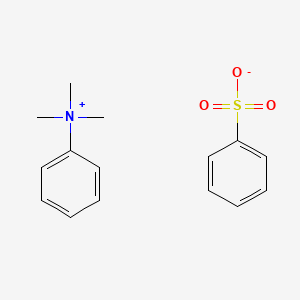
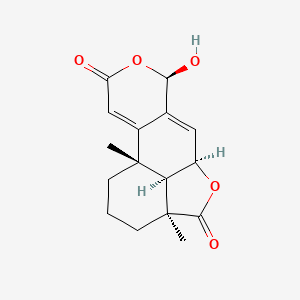
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-1-isoquinolinecarboxamide](/img/structure/B1219584.png)
![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)
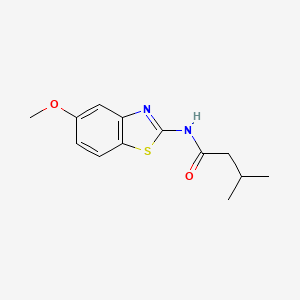
![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)
![TG(18:0/14:0/18:0)[iso3]](/img/structure/B1219593.png)
